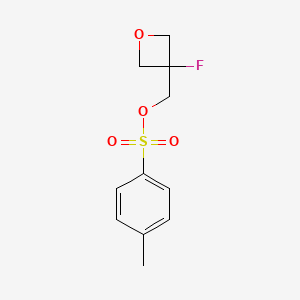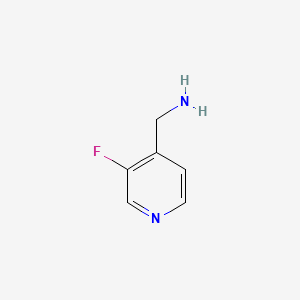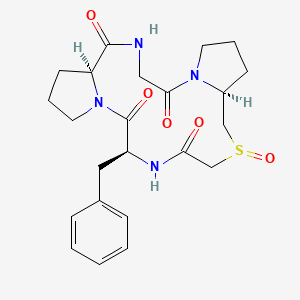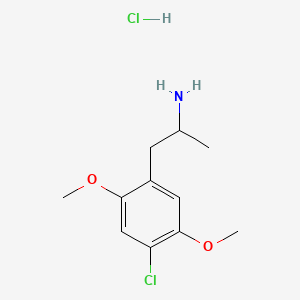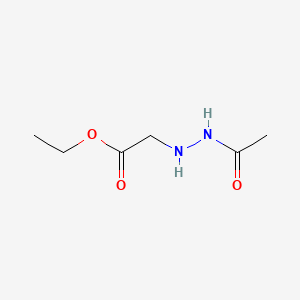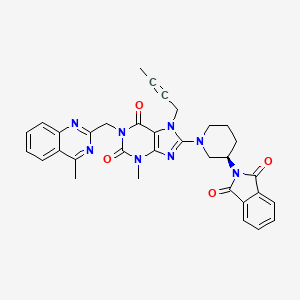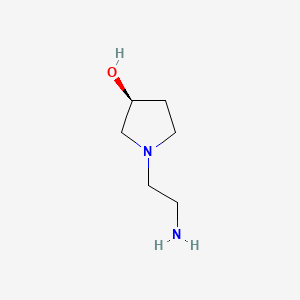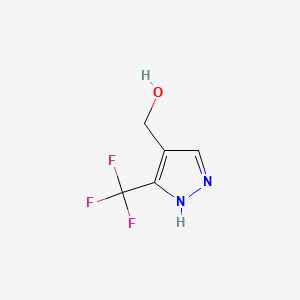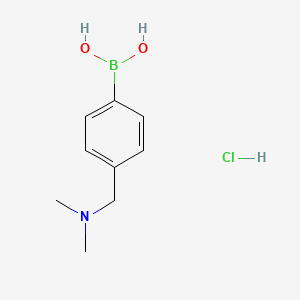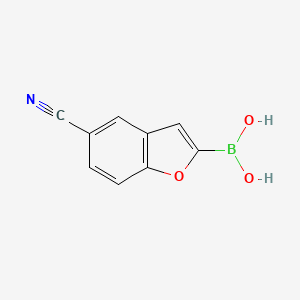
(5-氰基苯并呋喃-2-基)硼酸
描述
“(5-Cyanobenzofuran-2-yl)boronic acid” is a boronic acid derivative with the molecular formula C9H6BNO3 . It has a molecular weight of 186.96 . It is typically stored in an inert atmosphere and under -20°C .
Synthesis Analysis
Boronic acids, including “(5-Cyanobenzofuran-2-yl)boronic acid”, are generally synthesized using several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration . The preparation of compounds with boronic acid group is relatively simple and well known .
Molecular Structure Analysis
The InChI code for “(5-Cyanobenzofuran-2-yl)boronic acid” is 1S/C9H6BNO3/c11-5-6-1-2-8-7 (3-6)4-9 (14-8)10 (12)13/h1-4,12-13H . This code provides a unique identifier for the molecular structure of the compound.
Chemical Reactions Analysis
Boronic acids, including “(5-Cyanobenzofuran-2-yl)boronic acid”, can form reversible covalent interactions with amino acid side chains in proteins or diol group in sugars . These properties allow chemists to employ boronic acids as reversible covalent warheads for medicinal and biological applications .
Physical And Chemical Properties Analysis
“(5-Cyanobenzofuran-2-yl)boronic acid” is a solid compound .
科学研究应用
Sensing Applications
Boronic acids, including “(5-Cyanobenzofuran-2-yl)boronic acid”, are increasingly utilized in diverse areas of research, including sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This involves the use of boronic acids to attach labels to biological molecules, allowing for their detection and analysis .
Protein Manipulation and Modification
Boronic acids have been used for the interaction with proteins, their manipulation, and cell labelling . This involves the use of boronic acids to modify proteins, changing their properties and allowing for new functionalities .
Separation Technologies
Boronic acids have been used in separation technologies . This involves the use of boronic acids to separate different types of molecules based on their interactions with the boronic acid .
Development of Therapeutics
Boronic acids have been used in the development of therapeutics . This involves the use of boronic acids in the design and synthesis of new drugs .
Cross-Coupling Reactions
Borinic acids, a subclass of organoborane compounds, are used in cross-coupling reactions . This involves the use of boronic acids to couple two different types of molecules together .
Catalysis
Borinic acids are also used in catalysis . This involves the use of boronic acids to speed up chemical reactions .
Material Science
Borinic acids are used in material science, including the development of polymer or optoelectronics materials . This involves the use of boronic acids in the design and synthesis of new materials .
安全和危害
The safety information for “(5-Cyanobenzofuran-2-yl)boronic acid” includes several hazard statements: H302-H315-H319-H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .
未来方向
Boronic acids, including “(5-Cyanobenzofuran-2-yl)boronic acid”, have been growing in interest, especially after the discovery of the drug bortezomib . They have been found to have several activities such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
属性
IUPAC Name |
(5-cyano-1-benzofuran-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BNO3/c11-5-6-1-2-8-7(3-6)4-9(14-8)10(12)13/h1-4,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLRCFQFPPZZOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(O1)C=CC(=C2)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735778 | |
| Record name | (5-Cyano-1-benzofuran-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Cyanobenzofuran-2-yl)boronic acid | |
CAS RN |
331833-83-1 | |
| Record name | (5-Cyano-1-benzofuran-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

